

Amabiline: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amabiline is a naturally occurring pyrrolizidine alkaloid (PA) first isolated from Cynoglossum amabile in 1967.[1] As a member of the PA class of compounds, amabiline is characterized by a core structure derived from two fused five-membered rings containing a nitrogen atom. It is specifically classified as an ester of a necine base, (-)-supinidine, and a necic acid, (-)-viridifloric acid.[2] The presence of pyrrolizidine alkaloids in various plant species, and their potential toxicity, necessitates a thorough understanding of their chemical properties for researchers in natural product chemistry, toxicology, and drug development. This guide provides an in-depth analysis of the chemical structure and stereochemistry of amabiline, supported by available spectroscopic data and experimental methodologies.

Chemical Structure and Stereochemistry

Amabiline possesses the molecular formula C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol .[3] The core of its structure is the unsaturated pyrrolizidine nucleus, specifically the necine base (-)-supinidine. This is esterified at the C9 position with (-)-viridifloric acid. The absolute stereochemistry of **amabiline** has been confirmed through enantioselective total synthesis.[4]

The IUPAC name for **amabiline** is [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate.[3] The stereochemical descriptors indicate



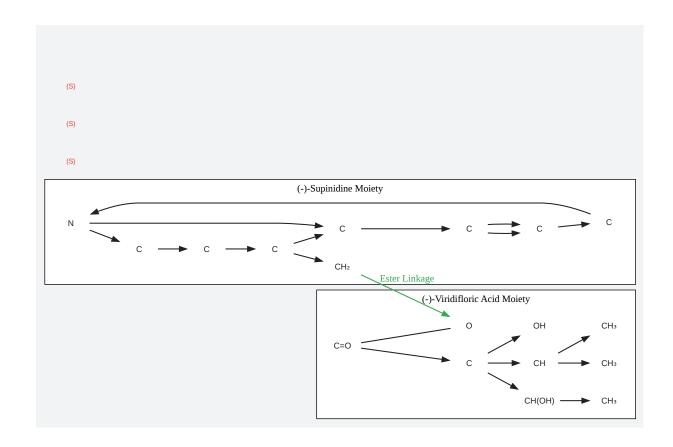
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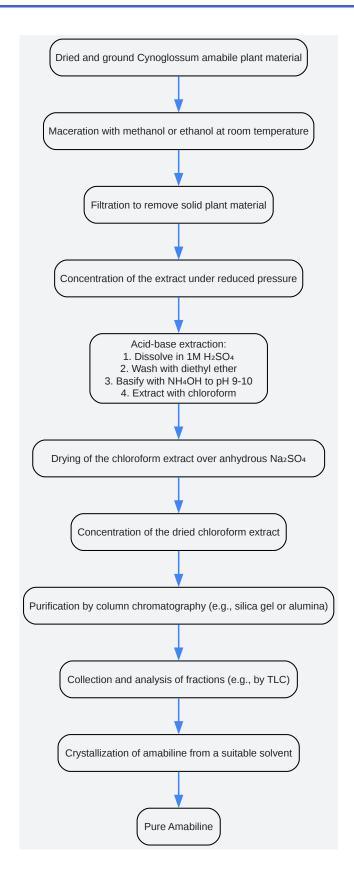
the specific spatial arrangement of the atoms, which is crucial for its biological activity and interaction with molecular targets.

Below is a diagram of the chemical structure of **amabiline**, generated using the DOT language.









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